2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate
Overview
Description
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate is a chemical compound with the molecular formula C12H22O5. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to form polymers and copolymers, making it valuable in the production of coatings, adhesives, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-[2-(2-ethoxyethoxy)ethoxy]ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The raw materials are fed into a reactor where the esterification reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form homopolymers or copolymers with other monomers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-[2-(2-ethoxyethoxy)ethoxy]ethanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions are required, with hydrochloric acid or sodium hydroxide being typical catalysts.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and 2-[2-(2-ethoxyethoxy)ethoxy]ethanol.
Scientific Research Applications
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and other medical adhesives.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be cross-linked to form networks with desirable mechanical and chemical properties. The molecular targets and pathways involved in its action are related to the initiation and propagation steps of the polymerization process.
Comparison with Similar Compounds
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate can be compared with other similar compounds such as:
2-[2-(2-Methoxyethoxy)ethoxy]ethyl methacrylate: This compound has a similar structure but with a methoxy group instead of an ethoxy group. It exhibits slightly different reactivity and properties.
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acrylate: This compound has an acrylate group instead of a methacrylate group, leading to differences in polymerization behavior and the properties of the resulting polymers.
The uniqueness of this compound lies in its specific balance of hydrophilicity and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-4-14-5-6-15-7-8-16-9-10-17-12(13)11(2)3/h2,4-10H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFPEAGEJJSYCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOC(=O)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865966 | |
Record name | Ethyltriglycol methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39670-09-2 | |
Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39670-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2-(2-ethoxyethoxy)ethoxy)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039670092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-ethoxyethoxy)ethoxy]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltriglycol methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-ethoxyethoxy)ethoxy]ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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